Diiodosilane
Overview
Description
Synthesis Analysis
Diiodosilane is synthesized through direct reactions involving carboxylic acid derivatives, yielding acyl iodides. This process is accelerated by iodine, indicating diiodosilane's reactivity towards forming silyl carboxylates in the absence of iodine. Such transformations are essential for esterification and transesterification methods, highlighting diiodosilane's significance in synthesizing acyl iodides from various carboxylic acid derivatives (Keinan & Sahai, 1990).
Molecular Structure Analysis
The gas phase structure of diiodosilane has been elucidated through electron diffraction studies, determining the Si-I bond length and the I-Si-I bond angle. These structural parameters are crucial for understanding diiodosilane's reactivity and interaction with other molecules (Altabef & Oberhammer, 2002).
Chemical Reactions and Properties
Diiodosilane exhibits remarkable versatility in chemical reactions, including the hydrolysis and reductive iodination of ketals, acetals, ketones, and aldehydes. It shows a distinct preference in reactivity towards aromatic functionalities over aliphatic ones, and its reduction capabilities are influenced by substrate characteristics and the presence of iodine (Keinan, Pérez, Sahai, & Shvily, 1990).
Scientific Research Applications
Molecular Structure Analysis : A study by Altabef and Oberhammer (2002) explored the gas-phase structure of diiodosilane using electron diffraction. They determined the Si-I bond length and the I-Si-I bond angle, contributing to the understanding of its molecular geometry (Altabef & Oberhammer, 2002).
Synthesis of Acyl Iodides : Keinan and Sahai (1990) demonstrated the use of diiodosilane for the direct synthesis of acyl iodides from various carboxylic acid derivatives. This application is significant in organic synthesis and pharmaceutical research (Keinan & Sahai, 1990).
Hydrolysis and Reductive Iodination : In another study by Keinan et al. (1990), diiodosilane was utilized for the hydrolysis and reductive iodination of ketals, acetals, ketones, and aldehydes. These reactions are useful in various chemical transformations (Keinan, Pérez, Sahai, & Shvily, 1990).
Synthesis of 3D Ordered Macroporous Carbon/Nano-Silicon Composites : Wang et al. (2008) reported on the synthesis of carbon/nano-silicon composites with a 3D ordered macroporous structure using diiodosilane. This has potential applications in materials science, particularly in energy storage technologies (Wang, Li, Ergang, & Stein, 2008).
Nuclear Quadrupole Coupling Study : Arsenault et al. (2017) measured the rotational spectrum of diiodosilane and obtained the nuclear quadrupole coupling tensors for both iodine nuclei. This research provides insights into the electronic structure and bonding of diiodosilane (Arsenault, Obenchain, Orellana, & Novick, 2017).
Safety And Hazards
Future Directions
properties
InChI |
InChI=1S/I2Si/c1-3-2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRZLEZABHZRSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928708 | |
Record name | Diiodosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.894 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diiodosilicon | |
CAS RN |
13465-83-3 | |
Record name | Diiodosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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